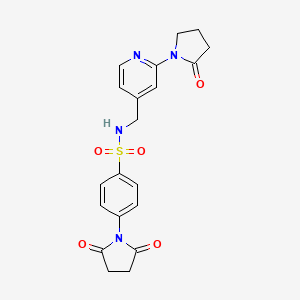

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide

Descripción

4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring dual pyrrolidinone moieties. The compound’s structure integrates a sulfonamide group linked to a benzene ring substituted with a 2,5-dioxopyrrolidine (succinimide) and a pyridinylmethyl group bearing a 2-oxopyrrolidine. The synthesis likely involves coupling reactions between benzenesulfonyl chloride derivatives and amine-containing intermediates, analogous to methods reported for structurally related compounds .

Propiedades

IUPAC Name |

4-(2,5-dioxopyrrolidin-1-yl)-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S/c25-18-2-1-11-23(18)17-12-14(9-10-21-17)13-22-30(28,29)16-5-3-15(4-6-16)24-19(26)7-8-20(24)27/h3-6,9-10,12,22H,1-2,7-8,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKJXFSTUUJNYLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide (CAS RN: 916753-62-3) is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The molecular formula of the compound is , with a molecular weight of approximately 603.59 g/mol. The compound features a sulfonamide group, which is often associated with various pharmacological activities.

Antitumor Activity

Recent studies have indicated that compounds structurally related to benzenesulfonamide derivatives exhibit significant antitumor activity. For instance, certain hybrid compounds derived from pyrrolidine diones have shown promising results in inhibiting the proliferation of cancer cells in vitro. In particular, compounds with similar structural motifs demonstrated IC50 values in the micromolar range against various cancer cell lines, suggesting potential efficacy as anticancer agents .

Anticonvulsant Properties

Research has highlighted the anticonvulsant effects of related pyrrolidine derivatives. In animal models, these compounds have exhibited protective activity against induced seizures, demonstrating efficacy in tests such as the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. The lead compound in these studies showed an ED50 value of approximately 23.7 mg/kg in MES tests, indicating strong anticonvulsant potential .

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been identified as inhibitors of carbonic anhydrase, an enzyme implicated in various physiological processes and disease states. This inhibition can lead to altered acid-base balance and has therapeutic implications in conditions like glaucoma .

- Receptor Modulation : The compound may interact with various receptors involved in pain and seizure pathways, such as TRPV1 (transient receptor potential vanilloid 1), which is known to play a role in nociception and inflammatory pain responses .

- Cell Proliferation Inhibition : The structural features of the compound suggest potential interactions with cellular signaling pathways that regulate cell growth and apoptosis, contributing to its antitumor effects.

Case Studies

A notable study involved the synthesis and biological evaluation of related pyrrolidine derivatives, where several compounds were tested for their ability to inhibit tumor cell proliferation. The study found that modifications to the core structure significantly influenced biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design .

Data Tables

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has indicated that derivatives of dioxopyrrolidine compounds exhibit potent anticonvulsant properties. A study demonstrated that hybrid pyrrolidine derivatives showed significant efficacy in various seizure models, including the maximal electroshock (MES) test and pentylenetetrazole-induced seizures. Specifically, one derivative exhibited an effective dose (ED50) of 23.7 mg/kg in the MES test, indicating strong anticonvulsant potential .

Antinociceptive Properties

In addition to anticonvulsant effects, these compounds have shown promise in pain management. The same study highlighted that certain derivatives provided significant relief in formalin-induced tonic pain models, suggesting their utility in treating neuropathic pain conditions .

Case Studies

Toxicological Profile

Initial assessments of the compound's absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties indicate favorable profiles for further development as a therapeutic agent. These characteristics are essential for determining the viability of compounds in clinical settings .

Análisis De Reacciones Químicas

Reactivity of the Sulfonamide Group

The sulfonamide (-SO₂NH-) group is a central feature, known for its stability under basic conditions but susceptibility to acidic hydrolysis. Key reactions include:

-

Hydrolysis : Acidic or basic conditions can cleave the sulfonamide linkage, yielding sulfonic acid derivatives.

-

Acylation : The nitrogen in the sulfonamide group can undergo acylation with acyl chlorides, forming amides.

-

Nucleophilic Substitution : The sulfonamide nitrogen may act as a leaving group under specific conditions, enabling substitution reactions.

Reactivity of the Dioxopyrrolidinyl Moiety

The 2,5-dioxopyrrolidin-1-yl group contains two ketone functionalities, which participate in:

-

Oxidation : Strong oxidizing agents like potassium permanganate or hydrogen peroxide can oxidize the ketones, potentially forming carboxylic acid derivatives.

-

Nucleophilic Attack : The carbonyl carbons are electrophilic, enabling reactions with nucleophiles (e.g., amines, alcohols).

-

Ring-Opening Reactions : Under basic conditions, the cyclic ketone may undergo ring-opening to form dicarboxylate salts.

Reactivity of the Pyridine Ring

The pyridine moiety is aromatic and electron-deficient, favoring:

-

Electrophilic Substitution : Reactions such as nitration or halogenation at the para position relative to the sulfonamide group.

-

Coupling Reactions : Cross-coupling with organometallic reagents (e.g., Suzuki or Sonogashira couplings) at the pyridine’s ortho or meta positions.

Comparative Stability and Reactivity

A comparison of reactivity across structurally similar compounds reveals:

Analytical and Purification Methods

-

HPLC : Used to monitor reaction progress and purity.

-

NMR Spectroscopy : Confirm structural integrity (e.g., ¹H NMR for aromatic proton shifts) .

-

Mass Spectrometry : Validates molecular weight and fragmentation patterns .

Mechanistic Insights

The compound’s reactivity is influenced by:

-

Steric Hindrance : Bulky groups (e.g., pyridine substituents) may hinder nucleophilic attack.

-

Electronic Effects : Electron-withdrawing groups (e.g., sulfonamide) enhance electrophilicity of carbonyl carbons.

-

pH Sensitivity : Acidic conditions favor hydrolysis, while basic conditions promote acylation or ring-opening.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s dual pyrrolidinone groups likely increase its topological polar surface area (TPSA) compared to simpler derivatives, suggesting reduced passive diffusion but improved water solubility .

- The pyridinylmethyl-pyrrolidinone substituent introduces rotatable bonds, which may affect bioavailability due to increased conformational flexibility.

Hypothetical Pharmacological Implications

- Target Compound: The dual pyrrolidinone groups may mimic ATP’s adenine ring, positioning it as a kinase inhibitor. The sulfonamide group could enhance binding to zinc-containing enzymes (e.g., carbonic anhydrases).

- Comparisons :

- Thioxo-pyrimidinyl derivative : Likely targets enzymes requiring sulfur-mediated interactions, such as dihydrofolate reductase.

- Benzamide derivative : The benzamide’s reduced acidity (vs. sulfonamide) may limit interactions with basic residues, altering target selectivity .

Q & A

Q. What are the established synthetic routes for this compound, and what critical reaction conditions must be controlled?

- Methodological Answer : The synthesis involves sequential steps:

Boc protection : Use Boc₂O, DMAP, and THF under reflux to generate intermediates.

Catalytic hydrogenation : Pd/C in ethyl acetate under H₂ atmosphere reduces nitro groups or cleaves protective groups.

Coupling reactions : React intermediates with pyridylmethylamine derivatives using HCl in CCl₄/pyridine.

Key conditions to control:

- Temperature during Boc protection (reflux conditions).

- Catalyst loading (Pd/C) and H₂ pressure for hydrogenation.

- Solvent polarity for coupling efficiency .

Q. Which spectroscopic methods confirm structural integrity, and what spectral signatures are critical?

- Methodological Answer :

- ¹H/¹³C NMR : Prioritize signals for pyrrolidinone rings (δ ~2.0–3.8 ppm for CH₂ groups, δ ~175 ppm for carbonyl carbons).

- Chromatography : Flash chromatography (e.g., CH₂Cl₂/EtOAc gradients) ensures purity >95%.

- Mass spectrometry : HRMS (e.g., m/z 330.358 for [M+H]⁺) validates molecular weight.

Example: In DMSO-d₆, NH protons in sulfonamide appear at δ ~10.2 ppm, while aromatic protons show multiplet patterns at δ 7.1–7.8 ppm .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis while minimizing side reactions?

- Methodological Answer :

- Factor screening : Test variables like catalyst loading, solvent ratios (THF vs. EtOAc), and reaction time.

- Response surface methodology : Optimize yield vs. purity using central composite designs.

- Statistical validation : Apply ANOVA to identify significant factors (e.g., Pd/C quantity impacts deprotection efficiency).

Reference: DoE reduces trial-and-error by 60% in multi-step syntheses .

Q. What strategies resolve discrepancies between computational and experimental physicochemical data?

- Methodological Answer :

- Re-evaluate computational models : Adjust solvent parameters (e.g., DMSO vs. chloroform) in DFT calculations.

- Experimental validation : Compare predicted vs. observed logP values via HPLC retention times.

- Feedback loops : Use experimental data (e.g., crystallography) to refine force fields in molecular dynamics simulations .

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Modify pyrrolidinone rings (e.g., alkyl vs. aryl groups) to assess steric/electronic effects.

- Biological assays : Test analogs for target binding (e.g., enzyme inhibition) using SPR or fluorescence polarization.

- Data analysis : Apply multivariate regression to correlate substituent properties (Hammett σ) with activity .

Data Contradiction Analysis

Q. How should researchers address conflicting NMR data across studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.